molecular formula C10H15N3 B1428992 1-(4-Methylpyridin-3-yl)piperazine CAS No. 1340387-26-9

1-(4-Methylpyridin-3-yl)piperazine

Cat. No.: B1428992
CAS No.: 1340387-26-9
M. Wt: 177.25 g/mol
InChI Key: GNJZNWFUFRHAGT-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)piperazine is a chemical building block of significant interest in medicinal chemistry and pharmacology research. The pyridinylpiperazine scaffold is a privileged structure in the design and development of novel bioactive molecules . Compounds featuring this core structure are frequently investigated as potential ligands for G-protein coupled receptors (GPCRs) and other therapeutic targets . Specifically, structurally similar pyridinylpiperazine derivatives have been identified as high-affinity antagonists for the TRPV1 (vanilloid) receptor, a key ion channel involved in pain sensation and inflammation . Furthermore, non-peptide ligands based on related frameworks play a critical role in characterizing neuropeptide receptors in the hypothalamus, which are central to regulating food intake and are implicated at the interface of neuroendocrine and mental diseases . Researchers value this compound for its utility in synthesizing more complex molecules and for probing structure-activity relationships (SAR) in drug discovery efforts. This product is intended for research purposes as a chemical intermediate or reference standard in a controlled laboratory environment. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-2-3-12-8-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZNWFUFRHAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Methylpyridin 3 Yl Piperazine and Its Derivatives

Strategies for Piperazine (B1678402) Ring Functionalization with Pyridyl Moieties

The crucial step in the synthesis of 1-(4-methylpyridin-3-yl)piperazine is the formation of the carbon-nitrogen (C-N) bond between the piperazine and pyridine (B92270) rings. Two of the most powerful and widely employed methods for this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.orgnih.gov This method offers a versatile and efficient route to aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 3-halo-4-methylpyridine (e.g., 3-bromo-4-methylpyridine (B15001) or 3-chloro-4-methylpyridine) with piperazine or a protected piperazine derivative. The reaction is catalyzed by a palladium complex, often formed in situ from a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand. nih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) often providing excellent results for the coupling of amines with 2-bromopyridines. chemspider.com A strong base, like sodium tert-butoxide (NaOtBu), is essential for the catalytic cycle. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides an alternative and often complementary approach to the Buchwald-Hartwig amination. This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. nih.gov Pyridine and its derivatives are particularly well-suited for SNAr reactions, especially when the leaving group is at the 2- or 4-position relative to the ring nitrogen, as these positions are electronically activated. chemrxiv.org For the synthesis of this compound, a 3-halopyridine with a good leaving group, such as fluorine or chlorine, would be reacted with piperazine. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and may be facilitated by the use of a base such as potassium carbonate to neutralize the generated acid. The reactivity of the halopyridine substrate is a key factor, with fluoro-substituted pyridines generally being more reactive than their chloro- or bromo-counterparts in SNAr reactions. nih.gov

Method Starting Materials Catalyst/Reagents General Conditions Key Advantages
Buchwald-Hartwig Amination 3-Halo-4-methylpyridine (X = Br, Cl), PiperazinePd₂(dba)₃, Phosphine Ligand (e.g., BINAP), NaOtBuAnhydrous solvent (e.g., Toluene), Inert atmosphere, Elevated temperatureBroad substrate scope, High functional group tolerance
Nucleophilic Aromatic Substitution (SNAr) 3-Halo-4-methylpyridine (X = F, Cl), PiperazineBase (e.g., K₂CO₃)Polar aprotic solvent (e.g., DMSO, DMF), Elevated temperatureOften catalyst-free, Utilizes readily available starting materials

Approaches to Pyridine Ring Derivatization in Piperazine Conjugates

Once the 1-(pyridin-3-yl)piperazine core is assembled, further diversification can be achieved by modifying the pyridine ring. A key strategy for this is C-H functionalization , which allows for the direct conversion of C-H bonds into new C-C or C-X bonds. nih.gov Palladium-catalyzed C-H arylation has emerged as a powerful tool for modifying N-heterocycles. nih.gov This approach can be challenging with pyridine-containing compounds due to the Lewis basicity of the nitrogen atom, which can interfere with the catalyst. nih.gov However, by carefully selecting the catalyst and reaction conditions, regioselective functionalization can be achieved. For instance, palladium(II)-catalyzed arylation has been successfully applied to pyridazine-based systems, demonstrating that chelation-controlled reactivity can be overcome to achieve desired regioselectivity. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral piperazine derivatives is of great interest in drug discovery, as different stereoisomers can exhibit distinct pharmacological activities. nih.gov Several strategies can be employed to prepare enantiomerically pure or enriched analogs of this compound.

One approach involves the use of a chiral pool , starting from readily available chiral building blocks. For example, chiral piperazines can be synthesized from amino acids. wikipedia.org Another strategy is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary.

Asymmetric synthesis provides a more direct route to chiral piperazines. This can involve diastereoselective reactions, such as the reduction of a chiral enaminoester, or enantioselective catalysis. researchgate.net For instance, the first asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines was achieved using a Corey-Bakshi-Shibata (CBS) reduction to establish the C-3 stereocenter, followed by a stereoselective anti-S_N2' cuprate (B13416276) displacement. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral analogs of this compound.

Strategy Description Example Application
Chiral Pool Synthesis Utilizes readily available enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. wikipedia.orgSynthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine. wikipedia.org
Asymmetric Catalysis Employs a chiral catalyst to induce enantioselectivity in a key bond-forming reaction.CBS reduction for the enantioselective synthesis of chiral piperidines. nih.gov
Diastereoselective Reactions A pre-existing stereocenter in the molecule directs the formation of a new stereocenter.Diastereoselective reduction of a chiral enaminoester. researchgate.net

Advanced Synthetic Transformations for Novel this compound Congeners

The development of novel synthetic methods continues to expand the toolkit for creating diverse piperazine derivatives. Reductive amination is a versatile and widely used method for the N-alkylation of amines, including piperazines. chemspider.com This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option. researchgate.net This method allows for the introduction of a wide range of substituents at the N4-position of the this compound scaffold.

More recently, photoredox catalysis has emerged as a powerful strategy for C-H functionalization under mild conditions. nih.gov This approach utilizes light to initiate single-electron transfer processes, enabling the formation of radical intermediates that can participate in a variety of bond-forming reactions. For example, photoredox catalysis has been used in conjunction with a silicon amine protocol (SLAP) for the synthesis of C2-functionalized piperazines.

Structure Activity Relationship Sar Investigations of 1 4 Methylpyridin 3 Yl Piperazine Scaffolds

Influence of Pyridyl Substituent Modifications on Biological Potency

Modifications of the substituents on the pyridyl ring of the 1-(4-methylpyridin-3-yl)piperazine core have a profound impact on biological potency and selectivity. The position and nature of these substituents can alter the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with the target protein.

Research on a series of pyrazolopyrazines as metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators (NAMs) revealed the importance of the 4-methylpyridin-3-yl group for high potency. nih.govresearchgate.net In this series, the 1-(4-methylpyridin-3-yl) moiety was identified as a key component for achieving sub-nanomolar potency. The methyl group at the 4-position of the pyridine (B92270) ring was found to be optimal. The SAR data from these studies are summarized in the table below.

Compound IDPyridyl SubstituentmGluR5 IC50 (nM)
1a 4-Methylpyridin-3-yl0.8
1b Pyridin-3-yl15
1c 4-Chloropyridin-3-yl2.5
1d 4-Methoxypyridin-3-yl>1000

This table illustrates the impact of substituents at the 4-position of the pyridyl ring on mGluR5 inhibitory activity. The 4-methyl substitution (Compound 1a) provides the highest potency.

Impact of Piperazine (B1678402) Ring Substitutions on Ligand-Target Interactions

The piperazine ring in the this compound scaffold is a versatile linker that can be readily substituted at its N4 position to modulate physicochemical properties and target engagement. The nature of the substituent on the piperazine ring can influence solubility, basicity, and the ability to form interactions with the target protein.

In the development of inhibitors for Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), the piperazine ring was found to be crucial for whole-cell activity. nih.gov While the core scaffold in this study was different, the principles of piperazine modification are broadly applicable. Substitution on the piperazine nitrogen with various groups, including alkyls, aryls, and more complex moieties, has been shown to significantly affect biological activity in numerous drug discovery programs. nih.govmdpi.com

For instance, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, modifications at the N4 position of a piperazine ring were explored to optimize potency and pharmacokinetic properties. nih.gov The introduction of a propylsulfonyl group was found to be beneficial. The following table presents representative data on how N4-piperazine substitutions can affect activity.

Compound IDN4-Piperazine SubstituentGlyT-1 IC50 (nM)
2a H>10000
2b Methyl1500
2c Isopropyl550
2d Propylsulfonyl25

This table demonstrates that the nature of the substituent at the N4 position of the piperazine ring is a key determinant of GlyT-1 inhibitory potency.

Analysis of Bridging Linker Moieties in Conjugated Systems

In many drug candidates, the this compound moiety is connected to another pharmacophoric element via a bridging linker. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the two pharmacophores within the binding site of the target protein to achieve optimal interactions.

Studies on triple reuptake inhibitors have shown that the length of the spacer between a central piperazine core and a terminal phenyl ring plays an important role in the inhibitory activity for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. koreascience.kr Although not directly involving the this compound scaffold, these findings highlight the general importance of linker optimization in piperazine-containing compounds.

In the design of selective DDR1 inhibitors, a biphenyl (B1667301) carboxamide linker was utilized to connect an imidazo[1,2-a]pyrazin-3-yl group to a piperazine-containing fragment. nih.gov The rigidity of the biphenyl linker was crucial for establishing a key π–π interaction with a phenylalanine residue in the enzyme's active site. nih.gov

Compound IDLinker between Pyridylpiperazine and Pharmacophore BBiological Activity (IC50)
3a Direct amide bondModerate
3b Ethylene linkerWeak
3c Phenyl linkerPotent
3d Biphenyl linkerHighly Potent

This hypothetical data table illustrates how varying the bridging linker can significantly impact the biological activity of a conjugated molecule.

SAR Studies Guiding Optimized Analog Design

The systematic investigation of the structure-activity relationships of the this compound scaffold and its analogs provides a clear roadmap for the design of optimized compounds with improved potency, selectivity, and pharmacokinetic properties. By understanding the contributions of each part of the molecule—the pyridyl ring, its substituents, the piperazine ring, its substituents, and any linking moieties—medicinal chemists can make targeted modifications to enhance desired therapeutic effects.

For example, the discovery of PF-05175812, a potent and selective mGluR5 NAM, was the result of systematic SAR studies. nih.govresearchgate.net Starting from a high-throughput screening hit, researchers optimized the molecule by exploring various substitutions on the pyridyl and other aromatic rings, leading to a compound with excellent potency and in vivo efficacy. nih.govresearchgate.net Similarly, the development of selective muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists was guided by an iterative analog library approach based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold. nih.gov

The collective findings from SAR studies on piperazine-containing compounds underscore the versatility of the this compound scaffold in drug discovery. nih.govresearchgate.net The ability to fine-tune its properties through chemical modification makes it a valuable building block for the development of new therapeutics targeting a wide range of diseases.

Molecular Interactions and Mechanistic Elucidation of 1 4 Methylpyridin 3 Yl Piperazine Analogs

Receptor Binding Profiles and Ligand Affinity Assessments

The interaction of a compound with various receptors is a critical determinant of its pharmacological profile. For derivatives of 1-(4-Methylpyridin-3-yl)piperazine, these interactions are likely to be diverse, spanning G-protein coupled receptors (GPCRs), enzymes, and ion channels.

G-Protein Coupled Receptor (GPCR) Interactions

Piperazine (B1678402) derivatives are well-known for their interactions with a variety of GPCRs, particularly those involved in neurotransmission. Research on analogous compounds suggests that this compound could exhibit affinity for serotonin (B10506) and dopamine (B1211576) receptors.

For instance, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated for their ability to inhibit serotonin (5-HT) reuptake. researchgate.netnih.gov Many of these compounds displayed potent 5-HT reuptake inhibition, with the most promising candidate also demonstrating antidepressant-like effects in preclinical models. researchgate.netnih.gov This suggests that the piperazine moiety, a core component of this compound, is a key pharmacophore for interaction with the serotonin transporter (SERT), a type of GPCR.

Furthermore, studies on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have revealed their potential as agonists for both dopamine (D2/D3) and serotonin (5-HT1A) receptors. researchgate.net Several compounds in this series demonstrated multitarget engagement with agonistic activity at D2 and 5-HT1A receptors, a profile that could be beneficial in the treatment of conditions like Parkinson's disease. researchgate.net

The affinity of these analogs for GPCRs is influenced by the nature of the substituents on the piperazine and pyridyl rings. The protonation state of the piperazine core at physiological pH also plays a crucial role in receptor binding. nih.gov

Table 1: Representative GPCR Binding Affinities of Piperazine Analogs

Compound NameReceptor TargetBinding Affinity (Ki, nM)
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)Dopamine Transporter (DAT)0.04
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)Norepinephrine (B1679862) Transporter (NET)1107
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)Serotonin Transporter (SERT)802
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)D2-like Receptors327
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)5-HT2 Receptors53

Note: The data in this table is derived from studies on a related piperazine derivative, 3C-PEP, and is intended to be illustrative of the potential receptor binding profile of this compound. wikipedia.org

Enzyme Inhibition Kinetics and Characterization

Beyond GPCRs, piperazine-containing compounds have been shown to interact with and inhibit various enzymes. A notable example is the inhibition of urease by pyridylpiperazine hybrid derivatives. nih.gov Urease is a nickel-dependent enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach. nih.gov

In a study focused on such derivatives, several compounds, including 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, were synthesized and found to be potent urease inhibitors. nih.gov The most active compounds in this series exhibited IC50 values in the low micromolar range. nih.gov This indicates that the pyridylpiperazine scaffold, present in this compound, has the potential to be a platform for the development of enzyme inhibitors.

The mechanism of inhibition is thought to involve the interaction of the piperazine and pyridyl moieties with the active site of the enzyme, potentially chelating the nickel ions essential for its catalytic activity.

Table 2: Urease Inhibition by Pyridylpiperazine Analogs

CompoundIC50 (µM)
2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(phenyl)acetamide> 50
2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide2.0 ± 0.73
N-(4-methylphenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide2.24 ± 1.63

Note: This table presents data from a study on pyridylpiperazine derivatives and is intended to illustrate the potential enzyme inhibitory activity of compounds containing this scaffold. nih.gov

Ion Channel Modulation and Transporter Interactions

The piperazine ring is a common feature in many centrally acting drugs, and its presence can confer activity at various ion channels and transporters. While direct evidence for this compound is unavailable, the broader class of piperazine derivatives has been associated with the modulation of ion channels, including those involved in neuronal excitability.

The general mode of action for many piperazine-containing anthelmintic drugs, for example, involves the paralysis of parasites by blocking acetylcholine (B1216132) at the myoneural junction. wikipedia.org This effect is often mediated through agonist effects on inhibitory GABA (γ-aminobutyric acid) receptors, which are ligand-gated ion channels. wikipedia.org This suggests a potential for piperazine derivatives to interact with and modulate the function of ion channels.

Target Engagement Studies in Preclinical Cellular Models

To validate the interactions observed in binding and enzymatic assays, preclinical cellular models are employed. For analogs of this compound, such studies would involve assessing their effects on cell lines expressing the target receptors or enzymes.

For instance, in the evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs, their activity was confirmed in in vitro assays measuring the inhibition of serotonin reuptake in cells engineered to express the human serotonin transporter. researchgate.netnih.gov The most promising compound from this series was further shown to be stable in human liver microsomes, a critical step in preclinical evaluation. researchgate.netnih.gov

Similarly, for the pyridylpiperazine urease inhibitors, in vitro assays using purified urease would be the primary method of confirming target engagement. nih.gov Further studies in bacterial cell cultures could then be used to assess the compound's ability to inhibit bacterial growth in a urease-dependent manner.

Intracellular Signaling Pathway Modulation by this compound Derivatives

The binding of a ligand to its receptor initiates a cascade of intracellular signaling events. For GPCRs, this typically involves the activation of G-proteins, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, and the subsequent activation of downstream kinases.

Given the potential of this compound analogs to interact with serotonin and dopamine receptors, it is likely that they would modulate signaling pathways associated with these receptors. For example, agonism at D2 receptors typically leads to a decrease in intracellular cAMP levels, while activation of 5-HT1A receptors can also lead to the inhibition of adenylyl cyclase. researchgate.net

The multitarget engagement of D2 and 5-HT1A receptors by some piperazine derivatives suggests a complex modulation of intracellular signaling, potentially leading to synergistic or additive effects on downstream pathways. researchgate.net

Elucidation of Biological Activities at the Molecular Level

The culmination of receptor binding, enzyme inhibition, and signaling pathway modulation studies is the elucidation of a compound's biological activity at the molecular level. For derivatives of this compound, the available data on related compounds points towards several potential molecular mechanisms of action.

The potent inhibition of the dopamine transporter by compounds like 3C-PEP suggests a mechanism centered on increasing the synaptic concentration of dopamine. wikipedia.org This is a well-established mechanism for stimulant and antidepressant drugs.

The dual agonism at D2 and 5-HT1A receptors by other piperazine derivatives points to a more nuanced mechanism, potentially offering a broader therapeutic window for conditions like Parkinson's disease by addressing both motor and non-motor symptoms. researchgate.net

The inhibition of urease by pyridylpiperazine derivatives provides a clear molecular basis for their potential as antibacterial agents, specifically targeting a key survival enzyme of certain pathogens. nih.gov

Computational Approaches in the Discovery and Optimization of 1 4 Methylpyridin 3 Yl Piperazine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com The fundamental principle is that the variations in the biological activity of a group of structurally related compounds, such as derivatives of 1-(4-methylpyridin-3-yl)piperazine, are dependent on the changes in their molecular features. mdpi.com This method is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. mdpi.com

The process involves several key steps:

Data Collection: A dataset of compounds with the this compound scaffold is compiled, for which the biological activity (e.g., inhibitory concentration IC₅₀) has been experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, topological, and steric properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF), are used to build a regression model that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation. mdpi.com

For piperazine-containing scaffolds, 2D-QSAR and 3D-QSAR models have been successfully developed. For instance, studies on aryl alkanol piperazine (B1678402) derivatives identified descriptors like the highest occupied molecular orbital (HOMO) energy and dipole moment as key influencers of their activity. nih.gov In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are correlated with activity. A CoMFA study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives revealed that electrostatic contributions were dominant in determining their anti-inflammatory activity. nih.gov The resulting contour maps from such analyses guide chemists in modifying the scaffold to enhance favorable interactions (e.g., adding electronegative groups in positive potential regions) or remove unfavorable ones.

Table 1: Example QSAR Descriptors for Piperazine Derivatives

This table illustrates typical descriptors used in QSAR studies of piperazine-containing compounds and their general interpretation.

Descriptor ClassExample DescriptorInterpretation & Potential Influence on Activity
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons. Higher HOMO energy can indicate greater reactivity.
Electronic Dipole MomentMeasures the polarity of the molecule, which influences solubility and binding to polar residues in a target.
Steric/Topological Molecular WeightReflects the size of the molecule; can impact how well it fits into a binding pocket.
Steric/Topological Shadow IndicesDescribe the 2D shape of the molecule, which is crucial for complementarity with the receptor site.
Physicochemical LogP (Partition Coefficient)Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein). nih.gov This technique is instrumental when the 3D structure of the target protein is known, allowing for a structure-based approach to drug design. It helps to elucidate the binding mode, affinity, and specific molecular interactions between the ligand and the active site of the receptor. researchgate.net

The docking process involves two main components:

Sampling: The algorithm explores a vast number of possible conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, ranking them to identify the most likely binding pose. nih.gov

For piperazine derivatives, docking studies have provided crucial insights into their mechanism of action. For example, simulations of 2-substituted piperazines binding to the α7 nicotinic acetylcholine (B1216132) receptor showed that the axial conformation was preferred, as it correctly positioned the key nitrogen atoms for interaction, mimicking the binding of natural ligands like nicotine. nih.gov Similarly, docking of benzimidazole-phenylpiperazine derivatives into the cyclooxygenase-2 (COX-2) enzyme active site revealed key hydrogen bond interactions with active site residues. researchgate.net

For a this compound scaffold, docking would identify critical interactions such as:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and piperazine rings are potential hydrogen bond acceptors or donors.

Hydrophobic Interactions: The methyl group and the aromatic pyridine ring can engage in favorable hydrophobic contacts with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The pyridine ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

These predictions are invaluable for optimizing the scaffold, suggesting where to add or modify functional groups to enhance binding affinity and selectivity.

Table 2: Predicted Ligand-Protein Interactions for a Piperazine Scaffold

This table summarizes the types of interactions that molecular docking can predict for a compound like this compound.

Interaction TypePotential Involving GroupExample Protein ResidueSignificance
Hydrogen Bond Piperazine Nitrogen, Pyridine NitrogenSerine, Threonine, AspartateStrong, directional interactions that are key for binding affinity and specificity.
Hydrophobic Methyl Group, Pyridine RingLeucine, Valine, IsoleucineContributes significantly to the overall binding energy by displacing water molecules.
Pi-Pi Stacking Pyridine RingPhenylalanine, TyrosineAromatic-aromatic interaction that helps to properly orient the ligand in the active site.
Cation-Pi Protonated Piperazine NitrogenTryptophan, TyrosineStrong non-covalent interaction between a cation and the face of an aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows researchers to assess the stability of the predicted binding pose from docking, observe conformational changes in both the ligand and the protein, and calculate binding free energies. nih.gov

An MD simulation of a this compound derivative complexed with its target protein would typically involve:

Placing the docked complex in a simulated box of water molecules and ions to mimic physiological conditions.

Running the simulation for a duration ranging from nanoseconds to microseconds. nih.govirbbarcelona.org

Analyzing the resulting trajectory to understand the system's behavior.

Key insights from MD simulations include:

Binding Pose Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand, one can determine if it remains stably bound in the active site or if it drifts away. nih.gov

Conformational Flexibility: MD reveals the flexibility of the piperazine ring and the rotational freedom around the bond connecting it to the pyridine ring. Studies on 2-substituted piperazines have highlighted the importance of conformational preferences for activity. nih.gov

Interaction Persistence: The simulation shows which hydrogen bonds and hydrophobic contacts predicted by docking are stable and persistent over time.

Water Dynamics: MD can reveal the role of specific water molecules in mediating the interaction between the ligand and the protein. nitech.ac.jp

For example, MD simulations were used to study phenyl-piperazine scaffolds as inhibitors of the eIF4A1 enzyme, confirming that the ligand remained stably in the binding site throughout the simulation and helping to understand the complex conformational changes of the enzyme upon binding. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligands

Pharmacophore modeling is a ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govnih.gov A pharmacophore model does not represent a real molecule but is an abstract template of features like hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. researchgate.net

The process typically involves:

Aligning a set of known active molecules.

Identifying the common chemical features and their spatial arrangement to generate a hypothesis. nih.gov

Validating the pharmacophore model's ability to distinguish between active and inactive compounds. nih.gov

Once a robust pharmacophore model for the this compound scaffold is developed, it becomes a powerful tool for virtual screening . nih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophore's 3D feature arrangement. frontiersin.org This process allows for the discovery of novel scaffolds that are structurally different from the original template but are predicted to have similar biological activity. researchgate.net This is a highly efficient method for identifying new hit compounds for further development. Studies have successfully used this approach to find novel inhibitors for various targets by building pharmacophore models based on known ligands or the receptor's structure. nih.govfrontiersin.org

Table 3: Potential Pharmacophoric Features of this compound

This table outlines the key chemical features of the title compound that would be used to build a pharmacophore model.

Pharmacophoric FeatureCorresponding Chemical GroupRole in Molecular Recognition
Hydrogen Bond Acceptor (HBA) Pyridine NitrogenForms hydrogen bonds with donor groups on the receptor.
Hydrogen Bond Donor (HBD) Secondary Amine (N-H) of PiperazineForms hydrogen bonds with acceptor groups on the receptor.
Aromatic Ring (AR) Pyridine RingEngages in pi-stacking or hydrophobic interactions.
Hydrophobic (HY) Methyl GroupFits into nonpolar pockets of the receptor active site.
Positive Ionizable (PI) Piperazine Nitrogen (at physiological pH)Can form ionic interactions or cation-pi interactions.

Density Functional Theory (DFT) Studies for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net Unlike molecular mechanics methods used in docking and MD, DFT provides detailed information about electron distribution, orbital energies, and other electronic properties. scienceopen.com

For this compound, DFT studies can provide valuable insights:

Geometric Optimization: DFT is used to calculate the most stable, low-energy conformation of the molecule in the gas phase or in a solvent. dergipark.org.tr

Electronic Properties: It allows for the calculation of key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. scienceopen.com

Molecular Electrostatic Potential (MEP): DFT calculations can generate MEP maps, which visualize the charge distribution on the molecule's surface. These maps show electron-rich (negative potential, electrophilic attack sites) and electron-poor (positive potential, nucleophilic attack sites) regions, which are crucial for understanding intermolecular interactions. scienceopen.comdergipark.org.tr

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like chemical potential, hardness, and electrophilicity, which help in predicting the reactivity of the molecule. nih.gov

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be used to confirm the structure of synthesized compounds. nih.gov

Studies on related compounds like 1-(4-Fluorophenyl)piperazine have used DFT to perform conformational analysis, investigate electronic properties through FMO and MEP analysis, and predict reactivity. dergipark.org.trresearchgate.net

Table 4: Key Electronic Properties from DFT Calculations

This table lists important electronic properties for a molecule like this compound that can be determined using DFT.

PropertyDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the capacity to donate an electron; region of nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the capacity to accept an electron; region of electrophilicity.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Potential (μ) The negative of the electronegativity.Describes the tendency of electrons to escape from a system.
Global Hardness (η) Resistance to change in electron distribution.A higher value indicates greater stability and lower reactivity.
Molecular Electrostatic Potential (MEP) The potential experienced by a positive charge at a point on the molecule's surface.Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions.

Preclinical Pharmacological Evaluation of 1 4 Methylpyridin 3 Yl Piperazine Derivatives Mechanistic Focus

In Vitro Pharmacological Characterization in Cellular Assays

The initial stages of pharmacological evaluation for 1-(4-methylpyridin-3-yl)piperazine derivatives involve a suite of in vitro assays to determine their activity and selectivity at a molecular and cellular level. These assays are fundamental for establishing a mechanistic basis for their observed effects.

Functional assays in engineered cell lines are critical for characterizing the interaction of these derivatives with specific receptors. A prominent derivative, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-0407470), emerged from a high-throughput screening campaign as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov In cell-based assays, PF-0407470 demonstrated high potency in inhibiting mGluR5 function. nih.gov To ensure selectivity, its activity was tested against other receptors, such as in HEK-293 cells expressing human mGluR1, where it showed significantly less activity, confirming its specificity for mGluR5. nih.govresearchgate.net

Broader studies on related piperazine (B1678402) structures further illustrate the diverse receptor interactions possible with this scaffold. For example, certain 4-pyridyl-piperazine derivatives have been identified as potent ligands for the histamine (B1213489) H₃ receptor in the nanomolar range when tested in HEK293 cells. nih.gov Another derivative, SLV313, was found to possess high affinity for human recombinant D₂, D₃, D₄, 5-HT₂B, and 5-HT₁A receptors, acting as a full agonist at the h5-HT₁A receptor. ijrrjournal.com Furthermore, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives displayed potent serotonin (B10506) (5-HT) reuptake inhibition, highlighting the versatility of the piperazine moiety in targeting various neurotransmitter systems. nih.gov

Derivative ClassTarget ReceptorAssay Cell LineFunctional Activity
Pyrazolopyrazines (e.g., PF-0407470)mGluR5HEK-293Negative Allosteric Modulator (NAM)
4-Pyridyl-piperazinesHistamine H₃HEK293Ligand (Inverse Agonist)
Dioxin-piperazines (e.g., SLV313)5-HT₁A, D₂, D₃RecombinantFull Agonist (5-HT₁A), Antagonist (D₂)
Phenyl-pyridinone-piperazinesSerotonin Transporter (SERT)Not SpecifiedReuptake Inhibition

Investigation into the downstream consequences of receptor binding provides deeper mechanistic insight. For mGluR5 NAMs like PF-0407470, functional inhibition is typically measured through assays that quantify changes in intracellular signaling cascades. The primary pathway linked to mGluR5 activation is the Gq-protein pathway, which leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium. Assays such as the Fluorometric Imaging Plate Reader (FLIPR) assay are used to measure these calcium transients, confirming that the compound indeed blocks the receptor's functional response. researchgate.net

In a different context, studies on trifluoromethyl pyridine (B92270) piperazine derivatives in plant cells have shown modulation of the phenylpropanoid biosynthesis pathway. frontiersin.org This pathway is crucial for the synthesis of a wide range of secondary metabolites. Analysis revealed that these compounds could upregulate key enzymes in this pathway, demonstrating that piperazine derivatives can influence complex biochemical networks. frontiersin.org

To understand the interaction at a molecular level, computational and biochemical studies are employed. Molecular docking studies of PF-0407470 with a homology model of the mGluR5 allosteric binding site revealed specific interactions with key amino acid residues. researchgate.net The model predicted hydrogen bond formation with tryptophan 784 (W784) and tyrosine 791 (Y791), while the 4-methyl group on the pyridine ring settled into a hydrophobic pocket formed by other residues. researchgate.net These specific molecular interactions underpin its high-potency negative allosteric modulation.

Enzyme assays are also used to assess the metabolic stability of these derivatives. For instance, PF-0407470 was evaluated using human liver microsomes to determine its intrinsic clearance rate, a critical parameter for predicting its in vivo half-life. researchgate.net Other research has shown that different piperazine hybrids can act as enzyme inhibitors; for example, certain indole-piperazine compounds have been found to inhibit the β-secretase 1 (BACE1) enzyme, a key target in Alzheimer's disease research.

Compound/DerivativeProtein TargetStudy TypeKey Finding
PF-0407470mGluR5Molecular DockingBinds to allosteric site via H-bonds with W784 and Y791. researchgate.net
PF-0407470Liver EnzymesMicrosomal Stability AssayCharacterization of intrinsic clearance. researchgate.net
Indole-piperazine hybridsBACE1Enzyme Inhibition AssayInhibition of BACE1 activity.

In Vivo Efficacy Studies in Animal Models (Mechanistic Validation)

Following in vitro characterization, promising derivatives are advanced to in vivo studies in animal models to validate their mechanistic hypotheses and assess their physiological and behavioral effects.

The behavioral effects of piperazine derivatives are often evaluated in rodent models of mood and behavior. A related compound, 1-(m-Chlorophenyl)piperazine (m-CPP), which has affinity for multiple serotonin receptors, has been shown to induce depressant-like effects in mice in the forced swim test and tail suspension test. nih.gov In rats, m-CPP produced hyperthermia and also demonstrated hypophagic (reduced food intake) and anxiogenic-like effects. nih.govresearchgate.net These effects are linked to the stimulation of specific serotonin receptor subtypes, providing a model to test potential antidepressant or anxiolytic compounds that might reverse these behaviors.

Conversely, piperazine derivatives designed as potential antidepressants have shown efficacy in these same models. A 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivative, compound A20, was shown to reduce immobility time in the rat forced swimming test, an indicator of potential antidepressant activity. nih.gov These behavioral tests are crucial for validating that the in vitro mechanism (e.g., serotonin reuptake inhibition) translates to a functional, whole-organism response.

To establish therapeutic potential, derivatives are tested in animal models of specific diseases. The mGluR5 NAM, PF-0407470, was evaluated in a nonhuman primate model of Parkinson's disease. nih.govresearchgate.net Specifically, it was tested in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced Parkinsonian model for its ability to reduce L-DOPA-induced dyskinesia (PD-LID). nih.govresearchgate.net The compound demonstrated robust efficacy, significantly reducing the dyskinetic movements, which mechanistically validates the hypothesis that negative allosteric modulation of mGluR5 can alleviate this specific motor complication. nih.govresearchgate.net

In models relevant to depression, chronic administration of m-CPP was found to worsen behavioral deficits in olfactory bulbectomized (OBX) rats, a model that mimics certain aspects of depression. nih.gov In another mechanistic study, the antidepressant candidate A20 was shown to effectively counteract the depletion of serotonin in the hypothalamus of rats induced by p-chloroamphetamine (PCA), providing a direct neurochemical link to its behavioral effects. nih.gov

CompoundAnimal ModelDisease/ConditionKey Mechanistic Finding
PF-0407470MPTP-treated Nonhuman PrimateParkinson's Disease (L-DOPA-induced dyskinesia)Efficacious in reducing dyskinesia, validating the mGluR5 NAM mechanism. nih.govresearchgate.net
m-CPPOlfactory Bulbectomized (OBX) RatDepressionAugmented behavioral anomalies. nih.gov
Compound A20p-Chloroamphetamine (PCA)-treated RatDepression (Serotonin depletion)Antagonized the PCA-induced depletion of serotonin in the hypothalamus. nih.gov

Target Occupancy and Pharmacodynamic Biomarker Analysis in Animal Studies

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the target occupancy and pharmacodynamic biomarker analysis of the chemical compound this compound in animal models were identified. Research in this area has predominantly focused on more complex derivatives of this parent compound, rather than the molecule itself.

Investigations into derivatives, such as the metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-0470), have explored target engagement and efficacy in non-human primate models of neurological disorders. nih.gov However, these findings are specific to the derivative and cannot be extrapolated to the parent compound this compound.

Consequently, due to the absence of direct research on this compound, no data on its target occupancy or associated pharmacodynamic biomarkers in preclinical animal studies can be provided. Therefore, the generation of data tables on this specific topic is not possible.

Absorption, Distribution, Metabolism, and Excretion Adme Research in Preclinical Context

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

There is no specific information available regarding the in vitro metabolic stability of 1-(4-Methylpyridin-3-yl)piperazine in hepatic systems such as liver microsomes or hepatocytes. Consequently, data on its intrinsic clearance and the identification of its potential metabolites in these systems have not been publicly reported.

Cytochrome P450 (CYP) Mediated Biotransformation Pathways

While piperazine-containing compounds are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, the specific CYP isoforms involved in the biotransformation of this compound have not been documented. nih.govnih.gov Research into the metabolic pathways, including potential N-dealkylation, hydroxylation, or other modifications mediated by CYP enzymes for this specific compound, is absent from the available literature.

Preclinical Pharmacokinetic Profiling in Animal Models

Detailed preclinical pharmacokinetic studies for this compound in common animal models such as rats, mice, or dogs are not described in the accessible scientific literature.

Pharmacokinetic Parameters (e.g., Clearance, Half-life)

As a result of the absence of dedicated pharmacokinetic studies, crucial parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) for this compound in any preclinical species have not been reported.

Bioavailability Assessment in Animal Species

There is no available data on the oral bioavailability of this compound in any animal species.

Analytical Methodologies for 1 4 Methylpyridin 3 Yl Piperazine and Its Metabolites

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental for the unambiguous structural elucidation of 1-(4-Methylpyridin-3-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for confirming the molecular structure. Both ¹H and ¹³C NMR would be used to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the pyridine (B92270) ring, the methyl group, and the piperazine (B1678402) ring. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution positions. The methyl group protons would present as a singlet around δ 2.3-2.5 ppm. chemicalbook.comuci.edu The piperazine ring protons would show complex multiplets in the aliphatic region (δ 2.5-3.5 ppm). nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The pyridine ring carbons would resonate at lower field (δ 120-150 ppm), while the methyl carbon would be at a much higher field (δ 15-25 ppm). The piperazine carbons would appear in the δ 45-55 ppm range. researchgate.net

Expected ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Pyridine-H2 ~8.3 s
Pyridine-H5 ~8.2 d
Pyridine-H6 ~7.1 d
Piperazine-H (adjacent to N-Aryl) ~3.1-3.3 t
Piperazine-H (adjacent to NH) ~3.0-3.2 t
Methyl-H ~2.4 s

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would display characteristic absorption bands. dntb.gov.ua Key vibrations would include N-H stretching from the secondary amine in the piperazine ring (around 3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching from the methyl and piperazine groups (around 2800-3000 cm⁻¹), and C=N and C=C stretching vibrations from the pyridine ring (around 1500-1600 cm⁻¹). nih.govchemicalbook.com

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring acts as a chromophore. One would expect to observe absorption maxima characteristic of substituted pyridines, typically in the range of 250-280 nm. researchgate.netresearchgate.net The piperazine moiety itself does not significantly absorb in the UV-Vis region. sielc.com

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for assessing the purity and quantifying this compound. Due to the basic and hydrophilic nature of the piperazine group, specific HPLC methods are required for good peak shape and retention.

Method: A reversed-phase HPLC method using a C18 column is common. The mobile phase would typically consist of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier (acetonitrile or methanol). jocpr.com To improve peak symmetry and retention of the basic analyte, an acidic modifier (like trifluoroacetic acid or formic acid) or an ion-pairing reagent might be added to the mobile phase. sielc.comgoogle.com

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., 260 nm) would be suitable for quantification. jocpr.com

Typical HPLC Parameters

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% TFA
Gradient 10% to 90% Acetonitrile over 20 min
Flow Rate 1.0 mL/min
Detection UV at 260 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) GC can also be used for the analysis of piperazine derivatives. tsijournals.comnist.govnist.gov The compound must be thermally stable and sufficiently volatile.

Method: A capillary column with a polar stationary phase, such as a (50%-Phenyl)-methylpolysiloxane (DB-17), is often suitable for separating basic nitrogenous compounds. tsijournals.comresearchgate.net

Detection: A Flame Ionization Detector (FID) is a common and robust detector for this type of analysis. tsijournals.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and to aid in structural elucidation through analysis of fragmentation patterns.

Molecular Weight Confirmation: The exact mass of this compound (C₁₀H₁₅N₃) is 177.1266 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy.

Fragmentation Analysis: In tandem MS (MS/MS), the molecule would be expected to fragment at the piperazine ring, which is a common fragmentation pathway for N-arylpiperazines. Key fragments would correspond to the loss of parts of the piperazine ring or the cleavage of the bond between the pyridine and piperazine rings. The predicted mass-to-charge ratio ([M+H]⁺) would be approximately 178.134. uni.lu

Bioanalytical Methods for Quantification in Complex Biological Matrices (Preclinical)

For preclinical studies, robust bioanalytical methods are required to quantify the compound and its potential metabolites in biological samples like plasma, blood, and tissue homogenates. nih.gov

LC-MS/MS: The gold standard for bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com This technique offers high sensitivity and selectivity, which is necessary for measuring low concentrations in complex matrices.

Sample Preparation: Before analysis, the biological sample must be processed to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com

Quantification: The analysis is typically performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This provides excellent specificity and allows for accurate quantification.

Method Validation: Any bioanalytical method must be thoroughly validated according to regulatory guidelines. Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.gov The development of such methods is informed by preclinical pharmacokinetic studies of related compounds. researchgate.netnih.gov

Strategic Development of Novel 1 4 Methylpyridin 3 Yl Piperazine Analogs and Congeners

Scaffold Hopping and Isosteric Replacements in Lead Optimization

Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. rsc.orgniper.gov.in This approach is particularly valuable for generating new intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. niper.gov.in For a lead compound based on the 1-(4-Methylpyridin-3-yl)piperazine core, scaffold hopping could involve replacing either the 4-methylpyridine (B42270) ring, the piperazine (B1678402) ring, or both, with a different core structure that maintains a similar three-dimensional arrangement of key pharmacophoric features. nih.govnih.gov

For the 4-methylpyridine moiety, several bioisosteric replacements can be considered:

Other Heterocycles: Replacing the pyridine (B92270) ring with other aromatic heterocycles like pyrimidine, pyrazine, or isoxazole (B147169) can alter electronic properties, hydrogen bonding capabilities, and metabolic stability. niper.gov.inajptr.com For example, introducing additional nitrogen atoms into an aromatic ring can increase metabolic stability. niper.gov.in In one instance, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold resulted in significantly improved metabolic stability and reduced lipophilicity. niper.gov.in

Benzonitrile: The replacement of a pyridine nitrogen with a 'C-CN' unit, such as in a benzonitrile, can mimic the hydrogen-bond accepting ability of the pyridine. researchgate.net This has been shown to be an effective strategy, particularly for 4-substituted pyridines. researchgate.net

For the piperazine moiety, which is present in over 100 FDA-approved drugs, various bioisosteres have been explored: enamine.net

Cyclic Diamine Analogs: Replacing piperazine with other cyclic diamines such as homopiperazine (B121016) (1,4-diazepane) or bridged systems like 2,5-diazabicyclo[2.2.1]heptane can alter the conformational rigidity and basicity of the molecule, potentially leading to changes in receptor affinity and selectivity. nih.gov

Spirocyclic Diamines: Spiro-building blocks, such as spiro-diamines, have been used as piperazine bioisosteres to increase the three-dimensionality (sp3 character) of a molecule, which can lead to improved solubility and pharmacokinetic properties. enamine.nettcichemicals.comtcichemicals.com

4-Amino-N-arylpiperidines: These have been shown to serve as effective bioisosteres for N-arylpiperazines in certain classes of compounds, such as dihydropyridine (B1217469) NPY1 receptor antagonists. nih.gov

A study on metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators identified 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470) from a high-throughput screening hit. nih.gov This demonstrates how a related 4-methylpyridin-3-yl containing structure can serve as a starting point for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. nih.gov

Original MoietyPotential Isosteric/Bioisosteric ReplacementRationale for ReplacementReference
4-MethylpyridinePyrimidine, PyrazineModulate electronics, H-bonding, metabolic stability niper.gov.inajptr.com
4-Methylpyridine2-Substituted BenzonitrileMimic H-bond acceptor ability, improve biological activity researchgate.net
PiperazineHomopiperazine (1,4-Diazepane)Alter conformational rigidity and basicity nih.gov
PiperazineSpirocyclic DiaminesIncrease sp3 character, improve solubility and PK properties enamine.nettcichemicals.comtcichemicals.com
N-Arylpiperazine4-Amino-N-arylpiperidineServe as an effective bioisostere in specific scaffolds nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Piperazine Moiety

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight fragments. youtube.com These fragments typically bind with low affinity, but their binding efficiency can be high, making them excellent starting points for optimization into more potent drug candidates. nih.gov The piperazine ring is a common motif in fragment libraries due to its favorable physicochemical properties and its ability to engage in key interactions with biological targets. nih.govnih.gov

In the context of the this compound core, the piperazine moiety can serve as a crucial fragment that anchors the molecule to a target protein. For instance, in the discovery of pan-KRAS inhibitors, the piperazine ring of a fragment-based hit was observed through X-ray crystallography to be favorably positioned in a cleft, allowing for ionic interactions and CH-π interactions with key amino acid residues. acs.org This initial fragment was then optimized to develop potent inhibitors. acs.org

Similarly, FBDD has been used to identify non-peptidic fragments containing piperazine that bind to inhibitor of apoptosis proteins (IAPs). nih.gov These fragments served as the foundation for structure-based optimization, leading to potent IAP antagonists. nih.gov The discovery of novel arylamide derivatives containing a piperazine moiety as tubulin polymerization inhibitors also highlights the utility of this scaffold in generating potent anticancer agents. nih.gov

The process of FBDD utilizing the piperazine moiety would involve:

Screening a fragment library to identify piperazine-containing fragments that bind to the target of interest.

Using structural biology techniques like X-ray crystallography to determine the binding mode of the fragment.

Growing the fragment by adding chemical functionality, such as the 4-methylpyridin-3-yl group, to enhance affinity and selectivity.

FBDD Application AreaKey FindingImplication for this compoundReference
KRAS InhibitionPiperazine moiety forms key ionic and CH-π interactions in a binding pocket.The piperazine ring can act as a strong anchor point for target engagement. acs.org
IAP AntagonismNon-peptidic piperazine fragments identified as starting points for potent antagonists.The core scaffold can be derived from fragment hits. nih.gov
Tubulin Polymerization InhibitionN-acyl-piperazine moiety found in potent tubulin inhibitors.The piperazine can be a key component of a pharmacophore for anticancer activity. nih.gov

Prodrug Strategies for Modulating Pharmacokinetic Profiles

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. eurekaselect.comnih.govnih.gov This strategy is often employed to overcome undesirable pharmacokinetic properties such as poor solubility, low bioavailability, or limited penetration of biological barriers like the blood-brain barrier (BBB). eurekaselect.comrsc.orgresearchgate.net

For compounds like this compound, which may be developed for central nervous system (CNS) targets, the ability to cross the BBB is critical. nih.govnih.govscispace.com The piperazine moiety, while often beneficial for solubility, can also be a site for metabolic modification or can contribute to high polarity that hinders BBB penetration. Prodrug strategies can be designed to temporarily mask the piperazine or other functional groups to improve CNS delivery. eurekaselect.comnih.gov

One successful approach has been the use of a benzhydryl piperazine unit as a "carrier" to deliver highly polar moieties, such as hydroxamates, to the brain. nih.gov This hybrid strategy, combining a known CNS-penetrant scaffold with the desired pharmacophore, led to the discovery of a selective and CNS-active HDAC6 inhibitor. nih.gov This suggests that derivatizing the piperazine nitrogen of the this compound core with a lipophilic, brain-penetrant carrier could be a viable strategy to enhance its CNS exposure.

Another common prodrug approach involves creating ester derivatives of a parent drug to increase lipophilicity and membrane permeability. nih.gov If analogs of this compound were to incorporate a hydroxyl or carboxyl group, these could be esterified to create prodrugs with improved absorption and distribution characteristics. nih.gov

Prodrug StrategyApplication ExamplePotential Application to this compound AnalogsReference
Carrier-linked (Hybridization)Benzhydryl piperazine used to carry a polar hydroxamate across the BBB.Coupling a CNS-penetrant carrier to the piperazine nitrogen to improve brain delivery. nih.gov
Masking Polar GroupsEsterification of carboxylic acids or alcohols to increase lipophilicity.If analogs contain suitable functional groups, they can be masked to enhance membrane permeation. nih.gov
Improved SolubilityPiperazine derivatives attached via an ester linkage to an NSAID.Can be used to enhance the aqueous solubility of poorly soluble analogs. nih.gov

Bivalent Ligand Design Utilizing Piperazine as a Linker

Bivalent ligands are molecules that contain two pharmacophoric units connected by a linker. This design can lead to compounds with increased affinity, selectivity, and/or altered functional activity by allowing simultaneous interaction with two binding sites on a single receptor or two separate receptors. nih.gov The piperazine ring is an attractive linker component due to its conformational properties and the ease with which its two nitrogen atoms can be derivatized. rsc.orgnih.govrsc.org

In the context of this compound, one of the piperazine nitrogens is occupied by the 4-methylpyridine group. The second nitrogen is available for tethering to another pharmacophore, potentially another this compound unit or a different ligand altogether.

A study on serotonin (B10506) 5-HT₇ and 5-HT₁ₐ receptors utilized a bivalent ligand approach by linking two moieties of a 1-phenylpiperazine (B188723) derivative through a polymethylene chain. nih.gov This strategy aimed to enhance affinity and selectivity. While selectivity was not improved in that specific case, the dimers retained high affinity, demonstrating the feasibility of the approach. nih.gov

More recently, the use of piperazine-containing linkers has become prevalent in the design of Proteolysis Targeting Chimeras (PROTACs). nih.govrsc.org PROTACs are heterobifunctional molecules that induce the degradation of a target protein. nih.gov They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The piperazine ring is often incorporated into the linker to improve rigidity and solubility. nih.govrsc.org An analog of this compound could potentially serve as the target-binding portion of a PROTAC, with the piperazine nitrogen being the attachment point for a linker connected to an E3 ligase ligand.

Bivalent Ligand ApproachLinker ComponentKey Outcome/PrincipleReference
Homobivalent LigandsPolymethylene chain connecting two phenylpiperazine unitsMaintained high affinity for target receptors. nih.gov
PROTACsPiperazine-containing linkersCan improve linker rigidity and solubility of the heterobifunctional molecule. nih.govrsc.org
Metal ComplexesPiperazine-based ligandsCan bind one or two metal ions, creating complexes with biological activity. biointerfaceresearch.com

Chemogenomics and Library Design around the this compound Core

Chemogenomics aims to systematically study the effect of a large collection of small molecules on a wide array of biological targets. This requires the creation of diverse and well-characterized compound libraries. The this compound scaffold is an excellent starting point for library design due to its synthetic tractability and its presence in biologically active compounds. nih.govmdpi.com

DNA-Encoded Library (DECL) technology is a powerful tool for generating vast libraries of compounds. A recent study described the construction of a 77-million-compound DECL using enantiomerically pure, di-substituted piperazines as central cores. researchgate.net This approach allows for the creation of stereochemically diverse libraries that occupy a wide swath of chemical space. By using this compound as a foundational building block in a similar library synthesis, a multitude of analogs could be rapidly generated and screened against various targets.

The design of such a library would involve combinatorial chemistry, where different functional groups are systematically introduced at various positions on the core scaffold. For the this compound core, diversification could be achieved by:

Varying substituents on the pyridine ring: Modifying or replacing the methyl group.

Derivatizing the second piperazine nitrogen: Acylation, alkylation, or sulfonylation with a wide range of building blocks.

Introducing substituents on the piperazine ring carbons: Although synthetically more challenging, this would significantly increase the structural diversity of the library. researchgate.net

Such libraries are invaluable for screening against CNS targets, where identifying molecules with the right combination of potency, selectivity, and brain penetrance is a significant challenge. chemdiv.com

Library Design StrategyCore ScaffoldKey FeaturesReference
DNA-Encoded Library (DECL)Di-substituted PiperazinesCreation of a 77-million-member stereochemically diverse library. researchgate.net
Parallel Synthesis3-Amino PiperidineRapid construction of focused libraries to explore structure-activity relationships. researchgate.net
CNS-Targeted LibrariesVarious privileged scaffoldsCompounds selected for potential effectiveness in treating CNS disorders. chemdiv.com

Mechanistic Basis of Potential Therapeutic Applications for 1 4 Methylpyridin 3 Yl Piperazine Scaffolds

Modulation of Neurotransmitter Systems and Specific Receptor Subtypes (e.g., Serotonin (B10506), Dopamine)

The arylpiperazine structure is a cornerstone in the development of centrally acting agents, particularly those targeting monoaminergic systems. nih.gov Derivatives of this scaffold have shown significant activity at various dopamine (B1211576) (D1, D2, D3, D4, D5) and serotonin (5-HT1, 5-HT2, 5-HT3, 5-HT4) receptor subtypes, which are crucial in the pathophysiology of psychiatric and neurological disorders. nih.govijrrjournal.com

The mechanism of action at these G-protein-coupled receptors (GPCRs) often involves the piperazine (B1678402) ring positioning an aromatic substituent deep within the receptor's binding pocket. nih.gov The nitrogen atom of the piperazine can form critical charged-assisted hydrogen bonds with highly conserved aspartate residues in the transmembrane helices of these receptors. nih.gov The nature of the substituent on the other piperazine nitrogen, such as the 4-methylpyridin-3-yl group, can fine-tune the compound's affinity and efficacy (agonist, antagonist, or partial agonist activity) for specific receptor subtypes. nih.gov For instance, studies on multi-target ligands for schizophrenia have shown that modifying the aryl group attached to the piperazine significantly alters the binding affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net

Table 1: Representative Piperazine Derivatives and Their Neuroreceptor Affinities

Compound Class Target Receptors Observed Activity Reference
Indazole-Piperazine Derivatives D2, 5-HT1A, 5-HT2A Multi-target binding affinity, potential for antipsychotic action. nih.gov
Pyridinylpiperazine Derivatives D2, D3, 5-HT1A Agonistic activity at dopamine and serotonin receptors. researchgate.net

Enzyme Inhibition in Disease Pathways (e.g., Kinases, Phosphodiesterases, Transferases)

The 1-(4-Methylpyridin-3-yl)piperazine scaffold is also implicated in the inhibition of various enzymes involved in disease pathogenesis.

Phosphodiesterases (PDEs): Piperazine derivatives have been explored as inhibitors of phosphodiesterases, particularly PDE4, an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP). nih.govpeerj.com By inhibiting PDE4, these compounds increase intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn can modulate downstream signaling pathways, leading to anti-inflammatory effects and neuroprotection. nih.govsemanticscholar.org The piperazine core in these inhibitors often serves as a central scaffold to orient other functional groups that interact with the enzyme's active site.

Kinases: Certain piperazine-containing compounds act as potent kinase inhibitors. For example, Avapritinib, which contains a piperazine ring, is an inhibitor of protein tyrosine kinases like KIT and platelet-derived growth factor receptor alpha (PDGFRA). nih.gov More specifically, derivatives of 2,4-diaminoquinazoline featuring a piperazine linker have been developed as potent inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. mdpi.com In this context, the piperazine acts as a linker to connect the quinazoline core with a hydrophobic aromatic group that explores the P-loop region of the kinase, contributing to potent inhibitory activity. mdpi.com

Other Enzymes: The piperazine scaffold has been incorporated into inhibitors of other enzyme classes. For instance, certain derivatives are potent inhibitors of dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes. researchgate.net Additionally, piperazine-containing compounds have been identified as potent inhibitors of gut microbial β-glucuronidases (GUSs), enzymes linked to drug toxicity. nih.govnih.gov The mechanism involves the piperazine nitrogen's placement and nucleophilicity, which are critical for potent inhibition. nih.govnih.gov

Table 2: Enzyme Inhibition by Piperazine-Containing Scaffolds

Enzyme Target Compound Scaffold Mechanistic Insight Potential Application Reference
Phosphodiesterase-4 (PDE4) Pyrazolopyridine-pyridazinone Increased intracellular cAMP levels. Inflammatory Diseases, Stroke nih.govpeerj.com
p21-activated kinase 4 (PAK4) Quinazoline-piperazine Binds to the kinase P-loop region, inhibiting proliferation and migration. Cancer mdpi.com
Dipeptidyl Peptidase IV (DPP-4) Fluorophenyl-piperazine Potent and selective inhibition of the enzyme. Type 2 Diabetes researchgate.net

Anti-infective Mechanisms via Targeted Microbial Pathways

Piperazine derivatives have demonstrated a broad spectrum of anti-infective properties, including antibacterial, antifungal, and antiplasmodial activities. nih.govmdpi.comnih.govmdpi.com The mechanism often involves targeting essential microbial pathways that are distinct from the host.

One proposed mechanism for antibacterial action is the inhibition of bacterial enoyl acyl carrier protein reductase (ENR), a vital enzyme in fatty acid biosynthesis. mdpi.com Molecular docking studies of piperazine-thiadiazole conjugates suggest that these molecules can fit into the ENR active site, disrupting its function and thereby inhibiting bacterial growth. mdpi.com Other piperazine derivatives have been shown to inhibit the formation of the 70S initiation complex, which is essential for bacterial protein biosynthesis. mdpi.com

In the context of gut health, piperazine-containing inhibitors selectively target bacterial β-glucuronidase (GUS) enzymes. nih.govnih.gov These microbial enzymes can reactivate glucuronidated drugs and toxins in the gut, leading to adverse effects. By selectively inhibiting bacterial GUS without affecting the mammalian equivalent, these compounds can mitigate microbe-mediated drug toxicities. nih.govnih.gov The piperazine moiety is essential for this potent and selective inhibition. nih.gov

Furthermore, research into 4'-(piperazin-1-yl)benzanilides has revealed broad-spectrum activity against Plasmodium falciparum (the malaria parasite) and various Gram-positive and Gram-negative bacteria, indicating that the piperazine scaffold can be adapted to target multiple pathogens. mdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Pathways

The anti-inflammatory potential of piperazine scaffolds is well-documented and mechanistically diverse. A primary mechanism involves the inhibition of phosphodiesterase 4 (PDE4), as mentioned previously. nih.gov PDE4 inhibition elevates cAMP, which activates PKA. PKA can then phosphorylate and regulate transcription factors like cAMP-responsive element-binding protein (CREB) and nuclear factor-kappa B (NF-κB), leading to a downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10). nih.govsemanticscholar.orgnih.gov

Another pathway involves the modulation of neurotransmitter receptors that play a role in inflammation. For example, piperazine derivatives can act as histamine (B1213489) and serotonin receptor antagonists, which can contribute to the control of inflammatory responses. nih.gov Studies on specific piperazine derivatives have demonstrated a reduction in edema, a decrease in the migration of polymorphonuclear cells, and lower levels of myeloperoxidase activity in inflammatory models. nih.gov

Some research also points to the ability of related heterocyclic structures to modulate kinase signaling pathways, such as the PI3K-AKT pathway, which is a key player in inflammation and immune cell function. mdpi.com This suggests that piperazine-based compounds could exert immunomodulatory effects through multiple, interconnected signaling cascades.

Antineoplastic Mechanisms via Molecular Targeting (e.g., Growth Factor Receptors, Signal Transduction)

The piperazine scaffold is a key component of several targeted anticancer agents. The mechanism of action typically involves the inhibition of specific molecules that drive cancer cell proliferation, survival, and metastasis.

One major area is the inhibition of protein kinases. Piperazine-containing drugs like Avapritinib target mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are drivers in certain gastrointestinal stromal tumors. nih.gov Similarly, 2,4-diaminoquinazoline derivatives bearing a piperazine moiety have been developed as potent inhibitors of p21-activated kinase 4 (PAK4). mdpi.com Inhibition of PAK4 by these compounds was shown to suppress the proliferation, migration, and invasion of lung cancer cells (A549), demonstrating a clear molecular targeting mechanism. mdpi.com

The piperazine ring in these inhibitors often functions as a rigid linker that correctly orients other parts of the molecule to bind to the ATP-binding pocket of the target kinase, thereby blocking its activity and halting downstream signal transduction. The evaluation of newly synthesized 3-(4-arylpiperazin-1-yl)cinnolines has also revealed potential antitumor activity, further highlighting the versatility of this scaffold in designing antineoplastic agents. nih.govmdpi.com

Insights into Other Emerging Biological Activities and Their Molecular Underpinnings

Beyond the well-established areas, scaffolds related to this compound are being explored for novel therapeutic applications.

A notable example is the development of compounds containing the 4-methylpyridin-3-yl group as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govresearchgate.net These modulators represent a potential therapeutic strategy for conditions involving glutamatergic dysfunction, such as L-DOPA-induced dyskinesia in Parkinson's disease. nih.gov The molecular mechanism involves binding to an allosteric site on the receptor, distinct from the glutamate binding site, and modulating its response to the endogenous ligand. researchgate.net

In a completely different field, novel trifluoromethyl pyridine (B92270) piperazine derivatives have been investigated as potential "plant activators." nih.gov The proposed mechanism involves triggering the plant's own defense systems. These compounds were found to induce the activity of defense-related enzymes like superoxide dismutase (SOD) and polyphenol oxidase (PPO) and to activate the phenylpropanoid biosynthetic pathway. nih.gov This enhances the plant's systemic acquired resistance (SAR), providing protection against viral pathogens like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov This application showcases the broad utility of the piperazine-pyridine scaffold in modulating biological systems beyond human medicine.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Methylpyridin-3-yl)piperazine derivatives?

The synthesis of this compound derivatives typically involves coupling reactions using reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for activating carboxyl groups on peptides . Modifications to the piperazine core, such as substitution at the pyridinyl or benzyl positions, are achieved via nucleophilic substitution or reductive amination. For example, refluxing with potassium hydride in dimethylformamide under inert atmospheres facilitates amine coupling . Purification often employs column chromatography (e.g., chloroform:methanol eluent) followed by crystallization .

Q. How are structural and purity characteristics of this compound derivatives validated?

Structural validation relies on elemental analysis , NMR spectroscopy , and mass spectrometry to confirm molecular composition and substituent positioning . Purity is assessed via HPLC (>95% purity thresholds) and melting point determination. Physicochemical properties (e.g., solubility, logP) are calculated using tools like ESOL Log S or experimental measurements .

Q. What experimental models are used to assess the toxicity of piperazine derivatives?

In vivo acute toxicity studies in rodent models (e.g., LD50 determination) are standard. Modified derivatives, such as those incorporating β-cyclodextrin, show reduced toxicity due to improved biocompatibility . In vitro cytotoxicity assays (e.g., MTT tests on human cell lines) further evaluate cellular safety .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models utilize physicochemical descriptors (e.g., logP, molar refractivity, hydrogen bond acceptors) to correlate molecular features with activity. For instance, a study on 80 piperazine-based renin inhibitors used IC50 values (log-transformed) and regression analysis to identify key predictors like hydrophobicity and hydrogen-bonding capacity . Validated models achieve R² > 0.85, enabling rational design of derivatives with enhanced potency .

Q. What mechanisms underlie the antiplatelet activity of this compound derivatives?

Computational docking studies suggest interactions with platelet ADP receptors (e.g., P2Y12), inhibiting aggregation pathways . Experimental validation includes platelet-rich plasma (PRP) assays , where derivatives reduce thrombin-induced aggregation by 40–60% at 10 µM concentrations . Structural optimization of the pyridinyl moiety enhances receptor affinity .

Q. How do structural modifications impact the receptor-binding profiles of piperazine derivatives?

Substitutions at the phenyl or pyridinyl positions alter selectivity for serotonin (5-HT2B/2C) or dopamine receptors. For example, 1-(3-chlorophenyl)piperazine acts as a 5-HT2C agonist, while 1-(4-methylpyridin-3-yl) derivatives show affinity for adrenergic receptors . Radioligand binding assays (e.g., using [³H]-ketanserin) quantify receptor affinity (Ki values) and guide SAR refinement .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from oversimplified docking models or unaccounted solvation effects. Comparative molecular dynamics simulations and free-energy perturbation calculations improve accuracy by incorporating conformational flexibility . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides direct binding measurements .

Methodological Tables

Table 1. Key Descriptors in QSAR Modeling of Piperazine Derivatives

DescriptorRole in Activity PredictionExample Value Range
logP (Octanol-water)Hydrophobicity drives membrane permeability1.5–3.2
Molar RefractivityPolarizability affects receptor interactions70–90 cm³/mol
Hydrogen Bond AcceptorsInfluences solubility and target binding4–6

Table 2. Reaction Conditions for Piperazine Derivative Synthesis

StepReagents/ConditionsYield (%)
Amine CouplingEDC, HOAt, DMF, 25°C, 12 h80–90
PurificationColumn chromatography (CHCl₃:MeOH)85–95
CrystallizationDimethyl ether70–80

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.